molecular formula C6H5Cl B131635 Chlorobenzene-13C6 CAS No. 287389-52-0

Chlorobenzene-13C6

Cat. No.: B131635
CAS No.: 287389-52-0
M. Wt: 118.51 g/mol
InChI Key: MVPPADPHJFYWMZ-IDEBNGHGSA-N
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Description

Chlorobenzene-13C6, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl and its molecular weight is 118.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Detection and Analysis

Chlorobenzene-13C6 is extensively used in environmental science, particularly in detecting and analyzing the degradation of monochlorobenzene (MCB) under anaerobic conditions. In research by Nijenhuis et al. (2007), [13C6]-MCB was utilized to demonstrate its incorporation into microbial biomass in an anoxic aquifer, indicating anaerobic mineralization of MCB. This method can be applied to various organic groundwater contaminants using carbon (13C) as well as other stable isotope tracers, like nitrogen (15N), for direct and sensitive detection of biodegradation (Nijenhuis, Stelzer, Kästner, & Richnow, 2007).

Formation of Chlorinated Compounds

This compound plays a role in studying the formation of chlorinated compounds. Schoonenboom et al. (1995) investigated the formation of chlorophenols and chlorobenzenes from benzene, using a mixture of 12C/13C benzene, which confirmed that these compounds are formed directly from benzene without fragmentation and recombination. This research aids in understanding the thermodynamics of benzene chlorination and formation of chlorophenols (Schoonenboom, Baints, Olie, & Govers, 1995).

Bioremediation and Microbial Degradation

This compound is also significant in bioremediation studies. Zhang Chao-zheng (2009) isolated a chlorobenzene-degrading bacterium, demonstrating its potential in the bioremediation of chlorobenzene-contaminated land. This bacterium could degrade chlorobenzene significantly within 24 hours, highlighting the potential for environmental cleanup applications (Zhang Chao-zheng, 2009).

Chemical Synthesis and Characterization

This compound is used in chemical synthesis and characterization. Chen Da-zhou (2011) used chlorobenzene and 13C-chloral as raw materials to generate 13C1-DDT, a product characterized by various spectroscopic techniques, demonstrating its high chemical purity and isotopic abundance. This synthesis highlights the application of this compound in producing isotope-labeled compounds for use as standards in various research and industrial applications (Chen Da-zhou, 2011).

Sensing Technology

In the field of sensing technology, this compound is instrumental. Wang et al. (2022) developed a UiO-66 three-dimensional photonic crystal (3D PC) optical sensor for efficient detection of C6H5Cl vapor. The sensor demonstrated high sensitivity, selectivity, and rapid response times, making it a potential tool for environmental monitoring and protection (Wang, Z. Wang, Gao, Yuan, Liu, Yan, & Chen, 2022).

Safety and Hazards

Chlorobenzene is a flammable liquid . It causes skin irritation and is harmful if inhaled . Long-term or repeated inhalation, ingestion, or skin contact may result in respiratory tract irritation, headache, kidney damage, or liver damage . Prolonged eye contact with Chlorobenzene may cause conjunctivitis (redness and inflammation of the eyes) .

Future Directions

Chlorobenzene pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system . Four challenges (unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies) have been identified, and corresponding suggestions have been proposed for the future development of research in the field .

Properties

IUPAC Name

chloro(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583925
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-52-0
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-52-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene-13C6
Reactant of Route 2
Chlorobenzene-13C6
Reactant of Route 3
Chlorobenzene-13C6
Reactant of Route 4
Chlorobenzene-13C6
Reactant of Route 5
Chlorobenzene-13C6
Reactant of Route 6
Chlorobenzene-13C6
Customer
Q & A

Q1: What is the significance of using Chlorobenzene-13C6 in the synthesis of labeled DNAN?

A1: this compound serves as the crucial starting material for synthesizing ,-labeled DNAN. The use of this compound, where all six carbon atoms are replaced with the stable isotope Carbon-13, allows researchers to track the fate of DNAN in the environment. This isotopic labeling enables sensitive detection and differentiation of the synthesized DNAN from naturally occurring DNAN in environmental samples. []

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